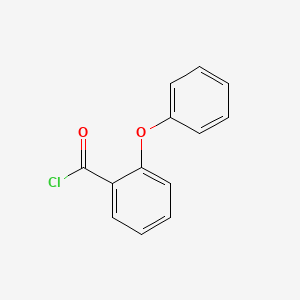

2-phenoxybenzoyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGKQFRMINVVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454337 | |

| Record name | 2-phenoxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40501-36-8 | |

| Record name | 2-phenoxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-phenoxybenzoyl chloride synthesis from 2-phenoxybenzoic acid

From 2-Phenoxybenzoic Acid via Nucleophilic Acyl Substitution

Executive Summary

This technical guide details the optimized synthesis of 2-phenoxybenzoyl chloride (CAS: 1989-52-2), a critical electrophilic intermediate in the synthesis of xanthone derivatives, photoinitiators, and pharmaceutical scaffolds (e.g., Ibrutinib precursors).

While the transformation of a carboxylic acid to an acyl chloride is a fundamental organic reaction, the specific ether linkage in 2-phenoxybenzoic acid presents a unique challenge: premature cyclization . Under highly acidic or Lewis-acidic conditions at elevated temperatures, the molecule risks undergoing intramolecular Friedel-Crafts acylation to form xanthone (9H-xanthen-9-one).

This protocol prioritizes the Thionyl Chloride (

Part 1: Chemical Foundation & Mechanism

Thermodynamic Drivers

The conversion is thermodynamically driven by entropy. The reaction of 2-phenoxybenzoic acid with thionyl chloride generates two gaseous byproducts (

The Catalytic Cycle (The "DMF Effect")

Expert practitioners utilize N,N-Dimethylformamide (DMF) not merely as a solvent, but as a catalyst. DMF reacts with

Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the nucleophilic substitution pathway.

Figure 1: Catalytic mechanism showing the Vilsmeier activation path and the risk of xanthone cyclization.[1]

Part 2: Strategic Reagent Selection

Before proceeding, the chemist must choose between the two primary chlorinating agents.

| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |

| Boiling Point | 74.6 °C | 61.0 °C |

| Byproducts | ||

| Reactivity | High (Requires Reflux) | Mild (Room Temp possible) |

| Purification | Distillation required to remove excess | Evaporation (highly volatile) |

| Cost | Low (Industrial Standard) | High (Lab Scale / High Value) |

| Recommendation | Primary Choice for >10g scale. | Use only for <1g scale or if acid sensitive. |

Decision: This guide utilizes Thionyl Chloride due to its scalability and the ability to remove excess reagent easily via azeotropic distillation with toluene.

Part 3: Detailed Synthesis Protocol

Reagents & Equipment

-

Substrate: 2-Phenoxybenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (1.2 - 1.5 eq) - Freshly distilled if yellow.

-

Catalyst: DMF (3-5 drops per 10g substrate)

-

Solvent: Toluene (Anhydrous) - Acts as solvent and azeotropic agent.

-

Apparatus: 3-neck RBF, condenser, drying tube (

), gas trap (NaOH scrubber).

Step-by-Step Workflow

1. System Preparation

Ensure all glassware is oven-dried (120°C) and assembled hot under a nitrogen flush. Moisture initiates the hydrolysis of

2. Charging

-

Charge 2-phenoxybenzoic acid into the RBF.

-

Add anhydrous Toluene (approx. 5 mL per gram of acid). Note: The acid may not fully dissolve initially.

-

Add DMF catalyst (catalytic amount).[1]

3. Reagent Addition & Reaction

-

Add Thionyl Chloride dropwise via an addition funnel over 15-20 minutes at room temperature.

-

Observation: Gas evolution (bubbling) will begin immediately.[1]

-

Heat the mixture gradually to Reflux (approx. 80-90°C internal) .

-

Maintain reflux for 2 to 3 hours .

-

Endpoint: The solution should become clear and homogeneous. Gas evolution should cease.[2]

-

4. Isolation & Purification (Crucial Step)

Direct evaporation of

-

Cool reaction to <50°C.

-

Switch to distillation setup (or Rotavap with proper trapping).

-

Remove bulk solvent and excess

under reduced pressure. -

The Chase: Add fresh Toluene (20% of original volume) and re-evaporate. Repeat twice. This "chases" off the last traces of thionyl chloride via azeotrope.

-

Final Product: The residue is this compound, typically a viscous, pale-yellow oil or low-melting solid.

Figure 2: Operational workflow emphasizing the azeotropic chase to ensure purity.

Part 4: Process Analytical Technology (PAT) & QC

Direct analysis of acid chlorides is difficult due to their reactivity with moisture in the air and on silica gel.

The "Methanol Quench" TLC

Do not spot the acid chloride directly on a TLC plate; it will hydrolyze back to the starting material, leading to a false "no reaction" result.

-

Protocol: Take 1 drop of reaction mixture

Add to 0.5 mL Methanol -

Result: This converts the acid chloride to the Methyl Ester .

-

Analysis: Run TLC of the quenched sample vs. Starting Material. The Methyl Ester will have a significantly higher

(less polar) than the carboxylic acid.

FT-IR Spectroscopy

This is the most definitive rapid check.

| Functional Group | Starting Material (Acid) | Product (Acid Chloride) |

| O-H Stretch | Broad, 2500–3300 | ABSENT |

| C=O[3] Stretch | ~1680–1700 | Shifted to ~1780–1800 |

| C-Cl Stretch | Absent | ~700–750 |

Pass Criteria: Complete disappearance of the broad OH band and a sharp shift of the Carbonyl peak to >1770

Part 5: Safety & Handling

-

Corrosivity: this compound hydrolyzes to HCl upon contact with skin or mucosal membranes. Full PPE (gloves, goggles, lab coat) is mandatory.

-

Inhalation Hazard: Thionyl chloride releases

and -

Explosion Risk: Never distill the product to dryness if the reaction mixture turned dark black (indication of decomposition).

-

Storage: Store under inert atmosphere (

or Ar) in a fridge. Moisture will revert the product to the acid and generate HCl gas, pressurizing the vessel.

Part 6: Troubleshooting

Issue: Product is dark brown/black.

-

Cause: Overheating or "burning" the reaction.

-

Solution: The phenoxy group is electron-rich. If refluxed too vigorously or for too long, side reactions occur. Use the minimum reflux time required for gas cessation.

Issue: Solidification in the condenser.

-

Cause: 2-phenoxybenzoic acid subliming before reaction.

-

Solution: Wash down the condenser with small amounts of toluene or ensure the reflux ring is high enough to wash the walls.

Issue: "No Reaction" on TLC.

-

Cause: Improper sampling.

-

Solution: Ensure you are using the Methanol Quench method described in Part 4. If you spot the chloride directly, it hydrolyzes on the plate back to the starting acid.

References

- Preparation of Acyl Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism and reagent choice).

-

Synthesis of Xanthone Precursors: Organic Syntheses, Coll. Vol. 1, p. 552 (1941). Link (Contextual grounding for the cyclization risk of phenoxy-benzoic acids).

-

Thionyl Chloride Safety & Handling: PubChem. (n.d.). Thionyl Chloride Compound Summary. Link

-

Ibrutinib Intermediate Synthesis: Patent CN105541607A. Method for synthesizing 4-phenoxybenzoyl chloride. Link (Industrial relevance and confirmation of thionyl chloride methodology).

-

IR Spectroscopy of Acid Chlorides: LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Safe Handling of 2-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Phenoxybenzoyl Chloride

This compound is a reactive acyl chloride that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring both a reactive acyl chloride group and a stable phenoxy moiety, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, allowing for the formation of esters, amides, and ketones. The phenoxy group can influence the electronic properties and steric environment of the molecule, providing a scaffold for further functionalization. However, the high reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety data for this compound, grounded in established safety principles and regulatory standards, to ensure its safe handling and use in a research and development setting.

Section 1: Hazard Identification and Classification

A foundational aspect of laboratory safety is a clear and comprehensive understanding of the potential hazards associated with a chemical. This compound is classified as a hazardous substance, and its handling requires adherence to specific safety precautions.

1.1 GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on available safety data sheets, this compound is classified as follows:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

| Corrosive to Metals | Category 1 | Danger | H290: May be corrosive to metals.[1][2] |

1.2 Primary Hazards and Routes of Exposure

The primary and most immediate danger associated with this compound is its corrosive nature. It can cause severe damage upon contact with skin, eyes, and mucous membranes. Inhalation of its vapors or mists can lead to irritation and potential damage to the respiratory tract. Ingestion is also a significant route of exposure that can cause severe internal burns.

The high reactivity of the acyl chloride group is the root cause of its corrosivity. Upon contact with moisture, such as the water present in tissues, it rapidly hydrolyzes to form 2-phenoxybenzoic acid and hydrochloric acid (HCl) gas. The liberated HCl is a strong acid and is responsible for the severe burns and irritation observed.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards, the implementation of robust exposure controls is paramount. The hierarchy of controls, starting with the most effective, should be followed: elimination/substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).

2.1 Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors and mists.[3]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4][5]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for providing a barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[4][6]

-

Hand Protection: Chemically resistant gloves are essential. Due to the corrosive nature of this compound, it is crucial to select gloves made of a material that can withstand this chemical. Impervious gloves are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemically resistant apron or a full-body suit may be necessary.[6] Protective boots may be required in certain situations.[6]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[4][7]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring a safe laboratory environment.

3.1 Handling

-

Moisture Sensitivity: this compound is highly sensitive to moisture and reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[8][9] Therefore, it must be handled under anhydrous conditions. Use of oven-dried glassware and handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[9]

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[1]

-

Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.

-

Opening Containers: Containers may develop pressure. Open them carefully and away from your face.[1][6]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][7]

3.2 Storage

-

Container: Store in the original, tightly sealed container.[1] The container should be made of a corrosive-resistant material.[1]

-

Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[10] The storage area should be designated for corrosive materials.

-

Incompatible Materials: Keep away from water, strong bases, alcohols, and oxidizing agents.[4][10]

-

Security: Store in a locked-up area accessible only to authorized personnel.[1]

Section 4: First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial to minimize harm.

4.1 First-Aid Measures

-

Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention. If breathing has stopped, provide artificial respiration.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Gently wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1][6] Seek immediate medical attention.

4.2 Spill and Leak Procedures

-

Evacuation: In case of a spill, evacuate all non-essential personnel from the area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Absorb the spillage with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use water.[7]

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Personal Protection: Anyone involved in the cleanup must wear appropriate PPE, including respiratory protection.

Section 5: Fire-Fighting Measures

While not classified as flammable, this compound can be involved in a fire and presents specific hazards.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][6]

-

Unsuitable Extinguishing Media: Do NOT use water, as it will react violently with the chemical and produce corrosive hydrogen chloride gas.[2][7]

-

Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas, may be released.[6][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Stability and Reactivity

A thorough understanding of the chemical's stability and reactivity is essential for safe handling and storage.

-

Reactivity: this compound is a reactive compound. It reacts violently with water and is incompatible with strong bases, alcohols, and oxidizing agents.[4][8]

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, and away from moisture).[4]

-

Hazardous Decomposition Products: Upon decomposition, which can be initiated by heat or contact with incompatible materials, it can produce hazardous substances such as hydrogen chloride, carbon monoxide, and carbon dioxide.[4][8]

Section 7: Toxicological and Ecological Information

7.1 Toxicological Information

The primary toxicological concern is the severe corrosive effect on tissues. It causes severe skin burns and eye damage.[1] Inhalation of vapors can be destructive to the mucous membranes and upper respiratory tract.[4]

7.2 Ecological Information

Currently, there is no specific classification for environmental hazards for this compound.[1] However, due to its reactivity with water and the formation of acidic byproducts, its release into the environment should be avoided.

Risk Assessment and Response Workflow

The following diagram illustrates a logical workflow for assessing and responding to the risks associated with handling this compound.

Caption: Workflow for risk assessment and response when handling this compound.

Conclusion

This compound is an important reagent in chemical synthesis, but its hazardous properties demand a high level of respect and caution. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can safely harness its synthetic utility. This guide serves as a comprehensive resource to promote a strong safety culture and to ensure that all work with this compound is conducted in a manner that protects the health and well-being of laboratory personnel.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-Phenoxybenzoyl chloride | 1623-95-6 | Benchchem [benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Phenoxybenzoyl Chloride

Executive Summary: The Dichotomy of Reactivity and Instability

2-Phenoxybenzoyl chloride (C₁₃H₉ClO₂) is a highly valuable acylating agent in advanced organic synthesis, serving as a critical building block for a range of pharmaceutical and agrochemical compounds.[1] Its utility is derived directly from the high electrophilicity of its acyl chloride moiety, which facilitates the formation of esters, amides, and other derivatives. However, this same reactivity is the source of its primary challenge: inherent instability, particularly its profound sensitivity to moisture. This guide provides a comprehensive analysis of the chemical principles governing the stability of this compound, details the pathways of its degradation, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these protocols is not merely a matter of best practice but constitutes a self-validating system to ensure reagent integrity, experimental reproducibility, and laboratory safety.

Chemical Identity and Physicochemical Properties

A foundational understanding of this compound's properties is essential for predicting its behavior and implementing appropriate handling measures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |

| Molecular Weight | 232.66 g/mol | [1][2] |

| CAS Number | 40501-36-8 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Odor | Pungent, aromatic | [1] |

The Core of Instability: Reactivity and Degradation Pathways

The stability of this compound is inversely proportional to its environment's reactivity. As a member of the acyl chloride class, its chemistry is dominated by a susceptibility to nucleophilic attack. The principal pathway for degradation is hydrolysis, though it is incompatible with a range of other common laboratory reagents.

Primary Degradation Pathway: Hydrolysis

The most significant and immediate threat to the stability of this compound is exposure to water, including atmospheric moisture. The reaction is a rapid, exothermic nucleophilic acyl substitution.

-

Mechanism: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield 2-phenoxybenzoic acid and hydrogen chloride (HCl) gas.[3][4][5]

-

Consequences: This degradation has two major consequences. First, the active reagent is consumed, leading to lower yields and the introduction of impurities in a synthesis. Second, the reaction generates corrosive HCl gas.[3][4][5] This is responsible for the characteristic "fuming" of acyl chlorides in moist air, as the HCl gas forms an aerosol with ambient water droplets.[6]

Caption: Hydrolysis of this compound upon contact with water.

Chemical Incompatibilities

Beyond water, this compound will react vigorously with a variety of nucleophilic and basic substances. Storage and handling protocols must ensure strict segregation from these materials.

-

Alcohols: Reacts readily to form the corresponding ester and HCl.[7]

-

Amines and Strong Bases: Undergoes rapid, often violent, reactions with amines to form amides and with strong bases (e.g., sodium hydroxide) via hydrolysis.[3][4][5]

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[3][4]

-

Metals: In the presence of moisture, which generates HCl, it can corrode metals and produce flammable hydrogen gas.[5][7]

Thermal Stability

While stable under recommended cool storage conditions, high temperatures can accelerate decomposition.[3][8] Sealed containers are at risk of over-pressurization and explosion if heated, due to the potential generation of HCl gas.[6][9] In the event of a fire, highly toxic and corrosive decomposition products, including carbon oxides and hydrogen chloride, will be produced.[3][5][9]

Validated Protocols for Storage and Handling

The following protocols are designed to create a self-validating system that preserves the chemical integrity of this compound and ensures user safety. The causality behind each step is grounded in the chemical principles outlined above.

Optimal Storage Conditions

The primary objective of storage is the rigorous exclusion of atmospheric moisture and incompatible chemicals.

| Parameter | Specification | Rationale |

| Atmosphere | Under a dry, inert gas (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture.[10][11] |

| Container | Tightly sealed, corrosion-resistant original container | Prevents moisture ingress and container degradation from the corrosive material.[3][11] |

| Temperature | Cool, consistent temperature | Minimizes vapor pressure and slows potential degradation pathways.[10][12] |

| Location | Dry, well-ventilated, dedicated corrosives area | Ensures segregation from incompatible materials and provides ventilation for any potential off-gassing.[3][4] |

| Environment | Away from heat, sparks, open flames, and direct sunlight | Prevents thermal decomposition and potential ignition of flammable decomposition products (e.g., hydrogen).[12][13] |

| Access | Stored in a locked cabinet or otherwise secured area | Restricts access to authorized and trained personnel only.[11][13] |

Standard Operating Procedure for Handling

All manipulations must assume the material is hazardous and moisture-sensitive. The following workflow provides a safe and effective methodology for its use.

1. Preparation and Engineering Controls:

- Step 1.1: All operations must be conducted within a certified chemical fume hood to contain corrosive vapors and toxic gases.[13][14]

- Step 1.2: Ensure all glassware and equipment are meticulously oven-dried or flame-dried immediately prior to use to eliminate any adsorbed water.[14]

- Step 1.3: Prepare a dry, inert atmosphere (Nitrogen or Argon) manifold for the reaction apparatus.

2. Personal Protective Equipment (PPE):

- Step 2.1: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[13][15]

- Step 2.2: Wear splash-proof chemical safety goggles and a full-face shield.[16][17]

- Step 2.3: Wear a flame-resistant lab coat and ensure legs and feet are fully covered.[13]

3. Reagent Handling and Dispensing:

- Step 3.1: Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of moist air into the cold container.

- Step 3.2: Briefly flush the container headspace with inert gas before and after dispensing the liquid.

- Step 3.3: Use dry syringes or cannulation techniques for transferring the liquid to the reaction vessel under a positive pressure of inert gas.

- Step 3.4: Immediately and tightly reseal the main container, reinforcing the seal with paraffin film for long-term storage.

4. Spill Management and Waste Disposal:

- Step 4.1: In case of a small spill, cover with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[5][13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

- Step 4.2: Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[12]

- Step 4.3: Quench excess or waste reagent by slowly and carefully adding it to a stirred, appropriate solvent (e.g., a non-protic solvent followed by slow addition to a basic solution like sodium bicarbonate).

// Nodes

storage [label="Store Under Inert Gas\nin Cool, Dry, Sealed Area", fillcolor="#F1F3F4", shape=cylinder];

prep [label="1. Prepare Fume Hood\n& Dry Glassware", fillcolor="#FBBC05"];

ppe [label="2. Don Full PPE\n(Goggles, Face Shield, Gloves)", fillcolor="#FBBC05"];

transfer [label="3. Equilibrate & Transfer\nReagent Under Inert Gas", fillcolor="#4285F4"];

use [label="4. Perform Synthesis", fillcolor="#34A853"];

cleanup [label="5. Quench & Dispose\nof Waste Properly", fillcolor="#EA4335"];

spill [label="Spill Protocol:\nAbsorb with Dry Sand,\nCollect for Disposal", fillcolor="#EA4335", shape=cds];

// Edges

storage -> prep [label="Retrieve"];

prep -> ppe;

ppe -> transfer;

transfer -> use;

use -> cleanup [label="Post-Reaction"];

transfer -> spill [style=dashed, color="#EA4335", label="If Spill Occurs"];

}

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The chemical integrity of this compound is fundamentally linked to a disciplined and informed approach to its storage and handling. Its high reactivity, while beneficial for synthesis, necessitates the absolute exclusion of moisture and segregation from incompatible materials. The protocols detailed in this guide—grounded in the principles of its chemical instability—provide a robust framework for researchers. By treating this reagent with the requisite care, scientists can ensure the validity of their experimental outcomes, the longevity of their chemical stocks, and a safe laboratory environment.

References

-

ACETYL CHLORIDE. Ataman Kimya. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Quora. [Link]

-

Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Quora. [Link]

-

Acetyl chloride. Sciencemadness Wiki. [Link]

-

Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]

-

Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]

-

4-Phenoxybenzoyl chloride | C13H9ClO2 | CID 74193. PubChem. [Link]

-

Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]

-

Benzoyl chloride, 4-phenoxy- - Substance Details. SRS | US EPA. [Link]

-

Benzoyl chloride. PENTA. [Link]

-

Benzoyl Chloride Procurement Guide. ChemAnalyst. [Link]

Sources

- 1. CAS 40501-36-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Benzoyl Chloride Procurement Guide | ChemAnalyst [chemanalyst.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemos.de [chemos.de]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. 4-Phenoxybenzoyl chloride | 1623-95-6 | Benchchem [benchchem.com]

- 15. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 16. itwreagents.com [itwreagents.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: The Reactivity & Synthesis of Ortho-Substituted Benzoyl Chlorides

Audience: Senior Organic Chemists, Process Development Scientists, and Medicinal Chemists. Scope: Mechanistic kinetics, steric-electronic decoupling, synthesis of hindered substrates, and handling protocols.

Executive Summary

Ortho-substituted benzoyl chlorides represent a unique intersection of high electrophilicity and kinetic inertness. While the carbonyl carbon is often electronically activated due to "steric inhibition of resonance" (preventing conjugation with the aromatic ring), the physical blockade of the Bürgi-Dunitz trajectory renders them deceptively stable to hydrolysis yet challenging to functionalize efficiently.

This guide moves beyond standard textbook reactivity, focusing on the "Ortho Effect" —where standard Hammett linear free-energy relationships break down—and provides validated protocols for synthesizing and coupling these sterically encumbered electrophiles.

Mechanistic Underpinning: The Ortho-Effect Paradox

To manipulate ortho-substituted benzoyl chlorides, one must understand the tug-of-war between two opposing forces:

-

Electronic Activation (The Twist): In unsubstituted benzoyl chloride, the carbonyl

-system aligns with the phenyl ring, donating electron density into the C=O bond (resonance stabilization). An ortho-substituent forces the carbonyl group out of planarity. This loss of resonance makes the carbonyl carbon more electron-deficient (more electrophilic). -

Steric Deactivation (The Shield): Despite being more electrophilic, the rate of nucleophilic attack drops. The ortho-substituent physically occludes the 107° Bürgi-Dunitz angle required for nucleophilic approach.

The Failure of Hammett Plots

Standard Hammett plots (

-

Para/Meta: Reactivity is governed by electronics (

). -

Ortho: Reactivity is governed by Taft Steric Parameters (

).

Key Insight: If your reaction fails, do not heat it blindly. Heating promotes competitive decomposition (decarbonylation). Instead, switch to a smaller nucleophile or a catalyst that operates via a tighter transition state (e.g., DMAP vs. Pyridine).

Visualization: Steric Blockade vs. Acylium Formation

The following diagram illustrates the divergent pathways based on solvent and substitution.

Figure 1: Mechanistic bifurcation. Steric bulk hinders the associative path (yellow). Using ionizing solvents (like Hexafluoroisopropanol) or Lewis Acids can force the reaction through the unhindered Acylium ion (red).

Synthesis Strategies: From Routine to "Impossible"

Preparing ortho-substituted benzoyl chlorides requires selecting the reagent based on the substrate's acid sensitivity and steric bulk.

Decision Matrix: Reagent Selection

| Substrate Type | Recommended Reagent | Mechanism | Key Advantage |

| Standard / Robust | Thionyl Chloride ( | Inorganic Acid Halide | Cheap, volatile byproducts ( |

| Acid Sensitive | Oxalyl Chloride ( | Vilsmeier-Haack Active Species | Neutral conditions possible; avoids harsh heating. |

| Highly Hindered | Ghosez's Reagent | Reacts under neutral conditions; converts "impossible" acids. |

Protocol A: The "Gold Standard" (Oxalyl Chloride/DMF)

Best for 2-substituted or 2,6-disubstituted benzoic acids that are moderately hindered.

-

Setup: Flame-dry a 2-neck RBF under

. -

Solvation: Dissolve 1.0 equiv of the benzoic acid in anhydrous DCM (

). -

Catalysis: Add catalytic DMF (2-3 drops per 5 mmol). Note: Gas evolution will occur immediately upon step 4.

-

Chlorination: Add 1.2 equiv of Oxalyl Chloride dropwise at 0°C.

-

Reaction: Warm to RT and stir for 2 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (

) to remove residual oxalyl chloride. -

Validation: Obtain IR spectrum. Look for carbonyl shift (Acid

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Required for 2,4,6-tri-tert-butylbenzoic acid or substrates with acid-labile protecting groups (Boc, TBS). Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.

-

Setup: Dry glassware, inert atmosphere (

or -

Mix: Dissolve carboxylic acid (1.0 equiv) in dry DCM or Chloroform.

-

Addition: Add Ghosez's reagent (1.1 equiv) at room temperature.

-

Monitoring: The reaction is often quantitative within 30–60 minutes.

-

Workup: None required for the chloride formation.[1] The byproduct is a neutral amide (

-dimethylisobutyramide). -

Coupling: Add your amine/alcohol nucleophile and base (Et3N) directly to this mixture (One-pot).

Reactivity Data & Comparative Analysis

The following table synthesizes relative rate data for nucleophilic attack (methanolysis) on substituted benzoyl chlorides. Note the dramatic drop caused by the ortho-effect.

Table 1: Relative Rates of Solvolysis (

| Substituent | Position | Relative Rate ( | Mechanistic Driver |

| -H | - | 1.0 | Baseline |

| -Cl | Para | 4.2 | Electron Withdrawing (Inductive) |

| -Cl | Ortho | 0.3 | Steric Blockade dominates Electronics |

| -NO2 | Para | Strong Resonance Withdrawal | |

| -NO2 | Ortho | Severe Steric Blockade | |

| -OMe | Para | 0.25 | Resonance Donation (Deactivation) |

| -OMe | Ortho | > 10 | Anchimeric Assistance (Lone pair assistance) |

Data synthesized from kinetic studies in pure methanol at 25°C.

Workflow: Troubleshooting Low Yields

Figure 2: Troubleshooting logic for stalled coupling reactions. Note the use of Silver Cyanide (AgCN) as a specialized Lewis Acid promoter for difficult acyl chlorides.

Critical Handling & Safety

-

Moisture Sensitivity: Counter-intuitively, ortho-substituted benzoyl chlorides are less sensitive to atmospheric moisture than their para-counterparts due to the same steric shielding that retards their reactivity. However, once hydrolyzed, the resulting acids are difficult to remove.

-

Purification: Distillation is preferred over chromatography. Silica gel often contains enough water to hydrolyze hindered chlorides during elution. If chromatography is necessary, quench silica with 1% triethylamine.

References

-

Reactivity & Mechanism: Brown, D., & Hudson, R. F. (1951). "Mechanism of hydrolysis of benzoyl chloride." Nature, 167, 819.[2] [Link]

-

Ghosez Reagent Protocol: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). "

-Haloenamines: Reagents for the synthesis of acyl halides." Angewandte Chemie International Edition, 8(6), 454-455. [Link] -

Solvent Effects & Acylium Ions: Bentley, T. W., & Jones, R. O. (1993). "Mechanisms of solvolysis of acid chlorides." Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. [Link]

-

Ortho-Effect & Hammett Deviation: Dippy, J. F. J., & Williams, F. R. (1934). "The effect of the ortho-substituent in the hydrolysis of benzoyl chlorides." Journal of the Chemical Society, 161-166. [Link]

-

Synthesis of Hindered Amides: Tungen, J. E., et al. (2012). "Synthesis of Sterically Hindered Amides." Chimia, 66(12), 915. [Link]

Sources

Introduction: The Imperative for Rigorous Spectroscopic Characterization

An In-depth Technical Guide to the Spectral Analysis of 2-Phenoxybenzoyl Chloride

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and advanced materials. Its structure, featuring a reactive acyl chloride and a phenoxy ether moiety on the same aromatic ring, presents a unique combination of electronic and steric properties. Accurate characterization of this molecule is not merely a procedural formality; it is the cornerstone of reproducible synthesis and reliable downstream applications. The spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—collectively provide an unambiguous fingerprint of the molecular structure, confirming its identity, assessing its purity, and offering insights into its chemical behavior.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is essential for the correct assignment of spectroscopic signals, particularly in NMR. The following diagram illustrates the structure of this compound with a standardized numbering system that will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

PART 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Data Acquisition

Causality Statement: The choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for organic molecules and its residual proton and carbon signals are well-documented. Tetramethylsilane (TMS) is the universal standard (0 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets expected from the aromatic protons.

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Obtain at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Acquire a sufficient number of scans (typically >1024) to observe all carbon signals, especially the weak quaternary and carbonyl carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show nine distinct signals corresponding to the nine protons on the two aromatic rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group and the electron-donating/anisotropic effects of the phenoxy group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

|---|---|---|---|

| H6 | 8.0 - 8.2 | Doublet of doublets (dd) | This proton is ortho to the strongly electron-withdrawing C(=O)Cl group, causing a significant downfield shift. |

| H4 | 7.6 - 7.8 | Triplet of doublets (td) | Influenced by the C(=O)Cl group, but to a lesser extent than H6. |

| H5 | 7.4 - 7.6 | Triplet of doublets (td) | Slightly more shielded than H4 due to its position relative to the substituents. |

| H3 | 7.2 - 7.3 | Doublet of doublets (dd) | Shielded relative to other benzoyl protons due to its proximity to the electron-donating oxygen. |

| H2', H6' | 7.35 - 7.5 | Multiplet (m) | Protons on the phenoxy ring ortho to the ether linkage. |

| H4' | 7.1 - 7.25 | Multiplet (m) | Proton para to the ether linkage, typically shielded. |

| H3', H5' | 7.0 - 7.15 | Multiplet (m) | Protons meta to the ether linkage. |

Rationale based on spectral data for 4-phenoxybenzoyl chloride[1], 2-chlorobenzoyl chloride[2], and general principles of substituent effects in NMR[3].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon framework. The carbonyl carbon is a key diagnostic signal.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C7 (C=O) | 167 - 169 | Characteristic region for acyl chloride carbonyls. Less shielded than a carboxylic acid but more shielded than a ketone. |

| C2 | 158 - 160 | Attached to the electronegative oxygen of the phenoxy group, causing a strong downfield shift. |

| C1' | 154 - 156 | The ipso-carbon of the phenoxy ring, attached to the ether oxygen. |

| C1 | 134 - 136 | Quaternary carbon attached to the carbonyl group. |

| C4 | 132 - 134 | Aromatic CH carbon. |

| C6 | 130 - 132 | Aromatic CH carbon. |

| C2', C6' | 129 - 131 | Aromatic CH carbons on the phenoxy ring. |

| C5 | 127 - 129 | Aromatic CH carbon. |

| C4' | 125 - 127 | Aromatic CH carbon on the phenoxy ring. |

| C3', C5' | 120 - 122 | Aromatic CH carbons on the phenoxy ring. |

| C3 | 118 - 120 | Aromatic CH carbon, shielded by the adjacent phenoxy group. |

Rationale based on spectral data for 4-phenoxybenzoyl chloride[1][4], 2-methoxybenzoyl chloride[5], and established substituent effects[6].

PART 2: Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the rapid identification of functional groups. For this compound, the most diagnostic absorption is the carbonyl (C=O) stretch of the acyl chloride.

Experimental Protocol: IR Data Acquisition

Causality Statement: Acyl chlorides are highly moisture-sensitive. The choice of a thin film method using salt plates (NaCl or KBr) is ideal as it minimizes atmospheric exposure and avoids solvent peaks that could obscure the fingerprint region. These plates are transparent to IR radiation in the typical analytical range.

Methodology:

-

Sample Preparation (Thin Film): In a low-moisture environment (e.g., a glove box or under a stream of dry nitrogen), place one drop of neat this compound liquid onto the surface of a clean, dry NaCl or KBr salt plate.

-

Assembly: Gently place a second salt plate on top to create a thin, uniform liquid film.

-

Spectrum Acquisition: Immediately place the assembled plates into the sample holder of an FTIR spectrometer.

-

Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to achieve a high-quality spectrum.

-

Background Correction: A background spectrum of the empty spectrometer should be collected prior to the sample scan and automatically subtracted by the instrument software.

Predicted IR Spectral Data

The IR spectrum is dominated by a very strong and sharp carbonyl absorption at a characteristically high wavenumber.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Typical region for sp² C-H stretching vibrations. |

| ~1785 - 1770 | Very Strong, Sharp | C=O Stretch (Acyl Chloride) | The high electronegativity of the chlorine atom attached to the carbonyl carbon leads to a significant increase in the bond's force constant, shifting the absorption to a much higher frequency than ketones or esters.[7][8][9] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending | Characteristic skeletal vibrations of the benzene rings. |

| ~1240 - 1200 | Strong | Asymmetric C-O-C Stretch | The aryl-ether linkage gives a strong, characteristic absorption in this region. |

| ~880 - 840 | Strong | C-Cl Stretch | The stretch for the carbon-chlorine single bond in the acyl chloride functional group.[10] |

PART 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural insights.

Experimental Protocol: MS Data Acquisition

Causality Statement: Both a "soft" ionization technique like Electrospray Ionization (ESI) and a "hard" technique like Electron Ionization (EI) provide complementary information. ESI is excellent for confirming the molecular weight via the molecular ion, while EI induces fragmentation that reveals the underlying structure of the molecule.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a volatile solvent like acetonitrile or methanol.

-

ESI-MS Acquisition (for Molecular Weight Confirmation):

-

Dilute the stock solution to 1-10 µg/mL in the same solvent.

-

Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula (C₁₃H₉ClO₂).

-

-

EI-MS Acquisition (for Structural Fragmentation):

-

Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

-

Use a standard electron energy of 70 eV to induce fragmentation.

-

Scan a mass range from m/z 40 to 300.

-

Predicted Mass Spectral Data

The molecular weight of this compound (C₁₃H₉ClO₂) is 232.66 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 4: Predicted Mass Spectrometry Fragments (EI)

| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway | Rationale for Prediction |

|---|---|---|---|

| 232 / 234 | [C₁₃H₉ClO₂]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. The M+2 peak at m/z 234 will be approximately one-third the intensity of the M⁺˙ peak at m/z 232. |

| 197 | [C₁₃H₉O₂]⁺ | Loss of ·Cl | A common and facile fragmentation for acyl chlorides, forming a stable acylium ion. |

| 169 | [C₁₂H₉O]⁺ | Loss of ·Cl, then loss of CO | Subsequent loss of a neutral carbon monoxide molecule from the acylium ion. |

| 139 | [C₇H₄ClO]⁺ | Cleavage of the ether bond | Formation of the 2-chlorobenzoyl cation. |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from m/z 139 | Loss of carbon monoxide from the 2-chlorobenzoyl cation. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | While less direct, fragmentation pathways can lead to the formation of the common benzoyl cation.[11] |

| 77 | [C₆H₅]⁺ | Phenyl cation | A common fragment from the breakdown of benzene-containing structures. |

| 93 | [C₆H₅O]⁺ | Phenoxy cation | Cleavage of the ether bond can also lead to the phenoxy cation. |

Rationale based on common fragmentation patterns of benzoyl chlorides and aromatic ethers.[11][12]

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured sample of this compound, ensuring a validated and trustworthy result.

Caption: A validated workflow for the spectroscopic characterization of this compound.

References

-

PubMed. (1996). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][7][13]benzodiazepin-1(2H)-ones. Retrieved from [Link]

-

Song, G., et al. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Retrieved from [Link]

-

Kreilick, R. W. (1968). Nuclear magnetic resonance studies of a series of phenoxy radicals. Molecular Physics, 14(5), 495-499. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

-

LibreTexts. (2021). Infrared Spectroscopy. Retrieved from [Link]

-

LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Carbonyl IR Frequency Shifts Guide. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-phenylbenzoyl chloride. Retrieved from [Link]

-

Sci-Hub. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzoyl chloride. Retrieved from [Link]

-

US EPA. (2023). Benzoyl chloride, 4-phenoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenoxybenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 4-Phenoxybenzoyl chloride | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. scribd.com [scribd.com]

- 10. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.sg]

- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Solubility of 2-Phenoxybenzoyl Chloride

Part 1: Executive Summary & Core Directive

The Solubility-Reactivity Paradox: For acyl chlorides like 2-phenoxybenzoyl chloride , "solubility" cannot be defined purely by thermodynamics. It is a kinetic competition between dissolution (physical dispersion) and solvolysis (chemical decomposition).

-

True Solvents (Inert): Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF, anhydrous), 1,2-Dichloroethane.

-

False Solvents (Reactive): Water, Methanol, Ethanol, Isopropanol. (These cause immediate decomposition).

This guide provides a validated framework for selecting solvents that maintain the structural integrity of this compound during drug development workflows, specifically for Friedel-Crafts acylations and nucleophilic substitutions.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the molecular architecture is the first step to predicting solubility behavior. The ortho-phenoxy substituent introduces steric bulk and lipophilicity, distinguishing it from simple benzoyl chloride.

| Property | Data / Description |

| Chemical Name | This compound |

| CAS Number | 40501-36-8 |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol |

| Physical State | Pale yellow liquid or low-melting solid (dependent on purity) |

| Polarity | Moderate (Lipophilic due to diaryl ether backbone) |

| Reactivity Class | Acyl Halide (Electrophilic, Moisture Sensitive) |

Part 3: Solvent Compatibility Matrix

The following classification is based on the interaction mechanism between the solvent and the acyl chloride moiety.

Recommended Solvents (Inert & High Solubility)

These solvents dissolve this compound via Van der Waals forces and dipole-dipole interactions without breaking the C-Cl bond.

-

Dichloromethane (DCM): The Gold Standard. Excellent solubilizing power for the aromatic backbone. Low boiling point allows for easy removal.

-

Toluene: Ideal for high-temperature reactions (e.g., reflux). The aromatic ring provides strong

- -

Tetrahydrofuran (THF): Good solubility, but must be anhydrous . Stabilizers (BHT) are generally acceptable, but moisture is fatal.

-

1,2-Dichloroethane (DCE): Used when higher boiling points than DCM are required for reaction kinetics.

Prohibited Solvents (Reactive - Solvolysis)

These solvents act as nucleophiles, attacking the carbonyl carbon and destroying the reagent.

-

Water: Hydrolyzes the compound to 2-phenoxybenzoic acid and HCl gas .

-

Alcohols (MeOH, EtOH): Rapidly convert the chloride to methyl/ethyl esters.

-

Amines (Primary/Secondary): Form amides immediately (unless this is the desired reaction).

Conditional Solvents (Use with Caution)

-

DMF (Dimethylformamide): often used as a catalyst (Vilsmeier-Haack intermediate) in the synthesis of acid chlorides, but as a bulk solvent, it can lead to side reactions or difficult workups due to high boiling point and hygroscopicity.

-

Acetone: Soluble, but commercial acetone often contains significant water. Must be dried over molecular sieves.

Part 4: Visualization of Solubility Logic

The following decision tree illustrates the critical logic required when selecting a solvent for this compound.

Figure 1: Decision matrix for solvent selection to prevent solvolysis and ensure stability.

Part 5: Experimental Protocols

Protocol A: Anhydrous Dissolution (Standard Procedure)

Objective: Prepare a stable 0.5 M solution of this compound in DCM.

-

Glassware Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of dry Nitrogen (

) or Argon. -

Solvent Drying: Ensure Dichloromethane (DCM) is dried over activated 3Å or 4Å molecular sieves for at least 24 hours. Water content should be

ppm. -

Weighing: Weigh 2.32 g (10 mmol) of this compound. Note: If the compound is liquid, use a gas-tight syringe to transfer to avoid atmospheric moisture exposure.

-

Dissolution: Add 20 mL of anhydrous DCM to the flask. Add the solute slowly with gentle magnetic stirring.

-

Sealing: Seal immediately with a rubber septum. Maintain an inert gas balloon if storing for >1 hour.

Protocol B: Handling Precipitates (Troubleshooting)

If the solution turns cloudy or a white solid precipitates, hydrolysis has occurred .

-

The Solid: Likely 2-phenoxybenzoic acid (insoluble in DCM/Toluene compared to the chloride).

-

The Gas: HCl fumes may be visible.

-

Remediation: Filtration under inert atmosphere can remove the acid, but the concentration of the active chloride will be compromised. It is recommended to discard and restart with drier conditions.

Part 6: Mechanistic Insight (Hydrolysis)

Understanding the failure mode is crucial. The ortho-phenoxy group does not protect the carbonyl carbon from water attack.

Figure 2: The hydrolysis pathway. Contact with moisture irreversibly converts the soluble chloride into insoluble acid and corrosive gas.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74193, 4-Phenoxybenzoyl chloride. (Note: Isomer analogy used for physicochemical properties). Retrieved from [Link][1]

-

Organic Syntheses (2016). Synthesis of Phenols from Benzoic Acids: Preparation of 4-Phenoxybenzoyl Chloride. Org. Synth. 2016, 93, 228-244. (Demonstrates DCM/DMF/Oxalyl Chloride protocol applicable to the 2-isomer). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Authoritative text on Acyl Chloride stability and solvent selection).

Sources

Potential Research Areas for 2-Phenoxybenzoyl Chloride

Executive Summary

2-Phenoxybenzoyl chloride (CAS: 40501-36-8) is a pivotal electrophilic intermediate in organic synthesis, distinguished by its unique ortho-substitution pattern. Unlike its meta- and para-isomers—widely recognized in pyrethroid insecticides and polymer chemistry respectively—the ortho-isomer serves as a specialized "molecular hinge." Its proximity to the phenoxy ring facilitates intramolecular Friedel-Crafts acylation , making it the primary gateway to the xanthone (9H-xanthen-9-one) scaffold.

This guide outlines the compound's critical role in two distinct research vectors:

-

Rigid Tricyclic Synthesis: Accessing xanthones for anticancer and antimalarial drug discovery.

-

Flexible Diarylether Assembly: Synthesizing 2-phenoxybenzamides, a chemically distinct class of bioactives with proven antiplasmodial efficacy.

Chemical Profile & Reactivity[2][3][4][5]

The reactivity of this compound is defined by the competition between intermolecular nucleophilic attack and intramolecular cyclization.

| Property | Specification |

| CAS Number | 40501-36-8 |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol |

| Precursor | 2-Phenoxybenzoic acid (CAS 2243-42-7) |

| Reactivity Class | Acyl Chloride / Electrophile |

| Major Hazard | Corrosive, Lachrymator, Moisture Sensitive |

The Divergent Reactivity Map

The following diagram illustrates the bifurcation in synthetic utility based on reaction conditions (Lewis Acid catalysis vs. Nucleophilic substitution).

Core Research Area A: Xanthone Synthesis

Application: Oncology, Antimalarials, and Material Science.

The most authoritative application of this compound is the synthesis of xanthones. The ortho-phenoxy group acts as an internal nucleophile. Upon activation of the acyl chloride by a Lewis acid, the resulting acylium ion undergoes electrophilic aromatic substitution (EAS) on the phenoxy ring to close the third ring.

Mechanistic Insight

The reaction efficiency depends heavily on the catalyst choice. Traditional methods use Aluminum Chloride (AlCl₃) , but modern protocols favor Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) due to cleaner workup and higher yields for electron-deficient rings.

Protocol 1: Cyclization to Xanthone

This protocol is validated for the synthesis of 9H-xanthen-9-one.

Reagents:

-

This compound (1.0 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

1M HCl (for quenching)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve this compound (10 mmol) in anhydrous DCM (20 mL).

-

Catalyst Addition: Cool the solution to 0°C. Add AlCl₃ (12 mmol) portion-wise over 10 minutes. Note: Evolution of HCl gas will occur; use a scrubber.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (formation of a fluorescent spot).

-

Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl (50 mL) to decompose the aluminum complex.

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from ethanol/water to yield white needles.

Core Research Area B: 2-Phenoxybenzamides

Application: Antimalarial Drug Discovery (Malaria Box), Anti-inflammatory agents.

While the xanthone route locks the conformation, reacting this compound with amines preserves the rotational freedom of the ether bond. This "flexible" scaffold has gained traction following the Medicines for Malaria Venture (MMV) Malaria Box project, where 2-phenoxybenzamide derivatives demonstrated multi-stage activity against Plasmodium falciparum.

Structure-Activity Relationship (SAR) Logic

Research indicates that the ortho-phenoxy moiety provides a hydrophobic cap that fits into specific kinase or protease pockets, while the amide linker allows the molecule to adopt the necessary binding conformation.

Protocol 2: Library Synthesis (Schotten-Baumann)

Ideal for generating small libraries of amide derivatives.

Reagents:

-

This compound (1.0 equiv)

-

Diverse Amine (R-NH₂) (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

THF (Tetrahydrofuran)

Methodology:

-

Dissolve the amine and Et₃N in THF at 0°C.

-

Add this compound dropwise (to prevent di-acylation).

-

Stir at room temperature for 2 hours.

-

Filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate and purify via flash chromatography.

Future Research Frontiers

Researchers should consider the following advanced applications:

-

C-H Activation: Using the xanthone core synthesized from this compound as a substrate for site-selective C-H functionalization to create complex natural product analogs.

-

Photo-Labile Protecting Groups: The xanthone moiety has photophysical properties that can be exploited in designing photocages for biological studies.

-

Agrochemicals: Investigation of ortho-substituted diphenyl ethers as novel herbicides, distinct from the meta-substituted pyrethroid class.

References

-

Amanatie, A., Jumina, J., & Hanafi, M. (2013). Synthesis of Xanthone From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Indonesian Journal of Chemical Research. Link

-

Sousa, M. E., & Pinto, M. M. (2005).[1] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.[1] Link

-

Medicines for Malaria Venture. (2016). Malaria Box: A treasure trove for researchers. Link

-

Organic Syntheses. Preparation of Acyl Chlorides and Friedel-Crafts Acylation. Link

-

PubChem. this compound (Compound Summary). Link

Sources

Methodological & Application

Application Notes and Protocols for Esterification Reactions with 2-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the formation of ester linkages remains a cornerstone for constructing molecules with diverse biological activities. Among the myriad of acylating agents, 2-phenoxybenzoyl chloride stands out as a versatile reagent for introducing the 2-phenoxybenzoyl moiety, a structural motif present in a range of pharmacologically active compounds. This guide provides an in-depth exploration of esterification reactions involving this compound, offering detailed protocols, mechanistic insights, and practical guidance for laboratory execution.

Introduction to this compound in Ester Synthesis

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols and phenols, to form the corresponding esters. The resulting 2-phenoxybenzoate esters are of significant interest in medicinal chemistry. For instance, derivatives of 2-phenoxybenzoic acid have been explored for their analgesic properties[1]. The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to attack by the hydroxyl group of an alcohol or phenol.

The general reaction scheme for the esterification of an alcohol or phenol with this compound is depicted below:

Figure 2: Schotten-Baumann reaction mechanism.

For reactions with alcohols, particularly those that are less acidic than phenols, a non-aqueous base like pyridine is often used. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, and also serves as a scavenger for the generated HCl.[2][3]

DMAP Catalysis

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, especially for sterically hindered or less reactive alcohols.[4][5][6] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium ion, which is then readily attacked by the alcohol. This catalytic approach allows for milder reaction conditions and can significantly improve yields and reaction rates.[4][5]

Figure 3: DMAP-catalyzed esterification mechanism.

Experimental Protocols

The choice of protocol depends on the nature of the alcohol or phenol substrate, its reactivity, and steric hindrance.

Protocol 1: General Procedure for Esterification of Primary and Secondary Alcohols

This protocol is suitable for the esterification of relatively reactive primary and secondary alcohols.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isopropanol)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Pyridine or triethylamine (Et₃N)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.1 eq.) in anhydrous DCM in a dropping funnel.

-

Add the this compound solution dropwise to the alcohol solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Proceed with the work-up and purification as described in Section 4.

Protocol 2: Schotten-Baumann Reaction for Phenols

This method is particularly effective for the esterification of phenols.

Materials:

-

This compound

-

Phenol

-

10% aqueous sodium hydroxide (NaOH) solution

-

Erlenmeyer flask or round-bottom flask with a stopper

-

Magnetic stirrer and stir bar (optional, but recommended)

Procedure:

-

In a flask, dissolve the phenol (1.0 eq.) in a 10% aqueous NaOH solution.[7]

-

Add this compound (1.1 eq.) to the solution.

-

Stopper the flask and shake vigorously (or stir rapidly) for 15-30 minutes. The reaction is often exothermic.

-

The product, a 2-phenoxybenzoate ester, will typically precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted phenol and NaOH.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: DMAP-Catalyzed Esterification of Hindered Alcohols

This protocol is recommended for less reactive or sterically hindered alcohols where other methods may be sluggish or provide low yields.

Materials:

-

This compound

-

Hindered alcohol (e.g., tert-butanol)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a stirred solution of the hindered alcohol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM at room temperature, add this compound (1.2 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, proceed with the work-up and purification as described in Section 4.

Work-up and Purification

A proper work-up procedure is crucial to isolate the desired ester in high purity.

General Work-up Procedure:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acyl chloride and acidic byproducts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with:

-

Dilute hydrochloric acid (e.g., 1 M HCl) to remove any remaining pyridine, triethylamine, or DMAP.

-

Saturated aqueous sodium bicarbonate solution to remove any unreacted 2-phenoxybenzoic acid (formed from hydrolysis of the acyl chloride).

-

Brine (saturated aqueous NaCl solution) to reduce the amount of water in the organic layer.[5]

-

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

Purification: The crude ester can be purified by one of the following methods:

-

Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an effective purification method.

-

Column Chromatography: For liquid esters or to separate closely related impurities, column chromatography on silica gel is the method of choice.[8][9] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used for elution.

Characterization of 2-Phenoxybenzoate Esters

The structure and purity of the synthesized esters should be confirmed by spectroscopic methods.

| Spectroscopic Data of Representative 2-Phenoxybenzoate Esters | |

| Methyl 2-phenoxybenzoate | |

| ¹H NMR (CDCl₃, ppm): | δ 7.9-6.8 (m, 9H, Ar-H), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, ppm): | δ 166.8 (C=O), 156.5, 152.0, 133.5, 131.5, 129.8, 124.0, 122.5, 120.0, 118.5, 117.0, 52.0 (OCH₃) |

| IR (KBr, cm⁻¹): | 3060 (Ar-H), 1730 (C=O, ester), 1590, 1490 (C=C, aromatic), 1250 (C-O, ether), 1150 (C-O, ester) |

| Ethyl 2-phenoxybenzoate | |

| ¹H NMR (CDCl₃, ppm): | δ 7.9-6.8 (m, 9H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, ppm): | δ 166.5 (C=O), 156.5, 152.0, 133.5, 131.5, 129.8, 124.0, 122.5, 120.0, 118.5, 117.0, 61.0 (OCH₂), 14.2 (CH₃) |